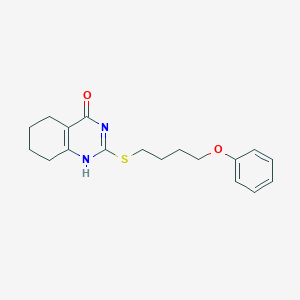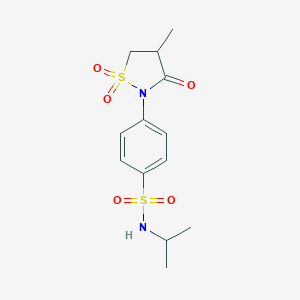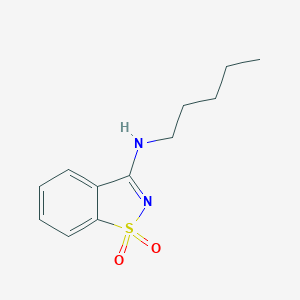![molecular formula C16H17N3O3S B253836 Methyl 3-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B253836.png)
Methyl 3-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate, commonly known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a derivative of the amino acid methionine and is widely used as a feed additive in the aquaculture industry to enhance the growth and performance of aquatic animals. In recent years, DMPT has also been studied for its potential applications in medicine, agriculture, and environmental science.
作用機序
The mechanism of action of DMPT is not fully understood. In the aquaculture industry, DMPT acts as a feed attractant, improving the palatability of the feed and increasing the feed intake of the animals. DMPT also enhances the digestion and absorption of nutrients, leading to improved growth and performance. In medicine, DMPT has been shown to inhibit the proliferation of cancer cells and induce apoptosis. DMPT has also been shown to protect neurons from oxidative stress and improve cognitive function.
Biochemical and physiological effects:
DMPT has been shown to have various biochemical and physiological effects. In the aquaculture industry, DMPT has been shown to enhance the growth and performance of aquatic animals by improving feed intake, digestion, and absorption of nutrients. In medicine, DMPT has been shown to inhibit the proliferation of cancer cells and induce apoptosis. DMPT has also been shown to protect neurons from oxidative stress and improve cognitive function. In agriculture, DMPT has been shown to improve the growth and yield of crops by promoting root growth and nutrient uptake.
実験室実験の利点と制限
DMPT has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DMPT is also stable under normal laboratory conditions. However, DMPT has some limitations for lab experiments. It is a synthetic compound and may not accurately represent the natural environment. DMPT may also have interactions with other compounds in the experimental system, leading to unpredictable results.
将来の方向性
There are several future directions for the study of DMPT. In the aquaculture industry, further studies are needed to determine the optimal dosage and duration of DMPT supplementation. The potential applications of DMPT in other animal species such as poultry and livestock should also be explored. In medicine, further studies are needed to determine the potential applications of DMPT in other neurodegenerative diseases. The mechanism of action of DMPT in cancer therapy should also be further investigated. In agriculture, further studies are needed to determine the potential applications of DMPT in other crops and the optimal dosage and duration of DMPT supplementation. The potential interactions of DMPT with other compounds in the soil should also be investigated.
合成法
DMPT can be synthesized through a multistep process starting from 2,6-dimethylpyrimidin-4-amine and methionine. The synthesis involves the protection of the amino and carboxyl groups of methionine followed by the coupling of the protected methionine with the 2,6-dimethylpyrimidin-4-amine. The final step involves the deprotection of the amino and carboxyl groups to obtain DMPT in its pure form.
科学的研究の応用
DMPT has been extensively studied for its potential applications in various fields. In the aquaculture industry, DMPT has been shown to enhance the growth and performance of aquatic animals such as fish and shrimp. DMPT acts as a feed attractant, improving the palatability of the feed and increasing the feed intake of the animals. DMPT also enhances the digestion and absorption of nutrients, leading to improved growth and performance.
In medicine, DMPT has been studied for its potential applications in cancer therapy. DMPT has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. DMPT has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMPT has been shown to protect neurons from oxidative stress and improve cognitive function.
In agriculture, DMPT has been studied for its potential applications in crop production. DMPT has been shown to improve the growth and yield of crops such as rice, wheat, and maize. DMPT acts as a plant growth regulator, promoting root growth and nutrient uptake, leading to improved growth and yield.
特性
製品名 |
Methyl 3-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate |
|---|---|
分子式 |
C16H17N3O3S |
分子量 |
331.4 g/mol |
IUPAC名 |
methyl 3-[[2-(2,6-dimethylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C16H17N3O3S/c1-10-7-15(18-11(2)17-10)23-9-14(20)19-13-6-4-5-12(8-13)16(21)22-3/h4-8H,9H2,1-3H3,(H,19,20) |
InChIキー |
APYWOQNXRMHPCA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C)SCC(=O)NC2=CC=CC(=C2)C(=O)OC |
正規SMILES |
CC1=CC(=NC(=N1)C)SCC(=O)NC2=CC=CC(=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253753.png)
![N-(2,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253754.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253755.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253756.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253757.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B253758.png)

![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)

![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)

![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)